1-(2-chlorobenzyl)-2-phenyl-1H-benzimidazole
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Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 2-phenyl-1H-benzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives:
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: This compound has similar structural features but differs in its cyclopentanol moiety, leading to different chemical and biological properties.
1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol: Another related compound with a distinct cyclopentanol group, which affects its reactivity and applications.
These comparisons highlight the unique aspects of 1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE, such as its specific substitution pattern and potential for diverse applications.
Properties
Molecular Formula |
C20H15ClN2 |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-phenylbenzimidazole |
InChI |
InChI=1S/C20H15ClN2/c21-17-11-5-4-10-16(17)14-23-19-13-7-6-12-18(19)22-20(23)15-8-2-1-3-9-15/h1-13H,14H2 |
InChI Key |
BMGJAAASAPADAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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